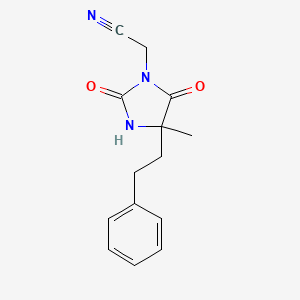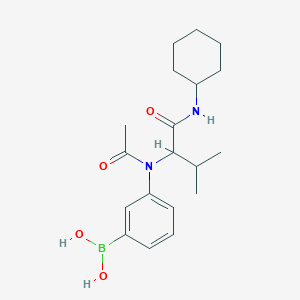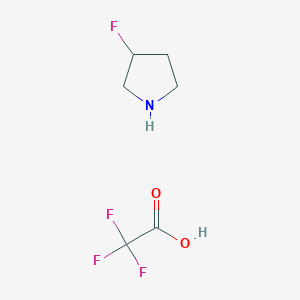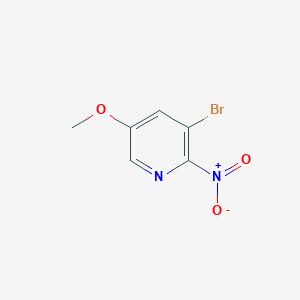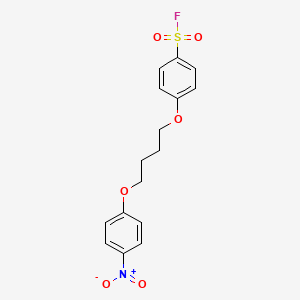
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine is a synthetic compound that belongs to the class of heterocyclic amines It is characterized by the presence of a fluorine atom, a methyl group, and a piperidine ring attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 4-piperidone. The methylation of the piperidine ring is achieved using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling with Pyridine Ring: The final step involves coupling the fluorinated piperidine derivative with a pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to probe the structure-activity relationships of various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine
- N-Methyl-4-piperidinol
- 1-Methyl-4-piperidinamine
Uniqueness
2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C12H18FN3 |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C12H18FN3/c1-15-7-4-10(5-8-15)16(2)11-3-6-14-12(13)9-11/h3,6,9-10H,4-5,7-8H2,1-2H3 |
Clave InChI |
OYMXWCWSGCDMAK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N(C)C2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
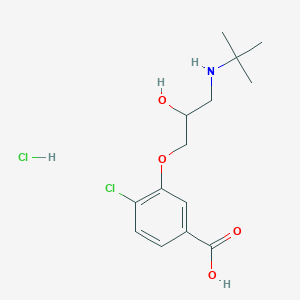
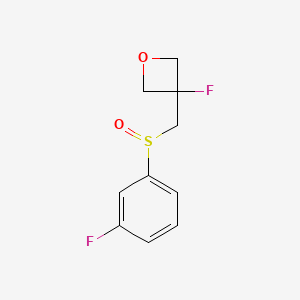
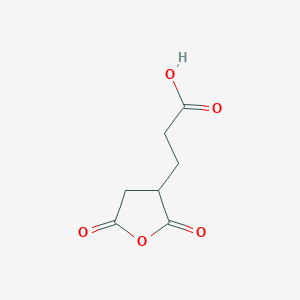
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
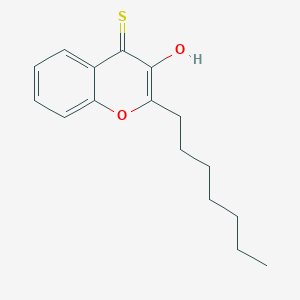
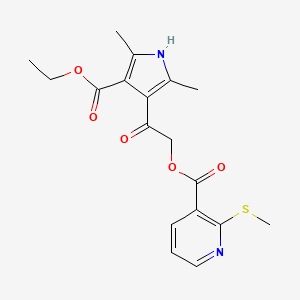
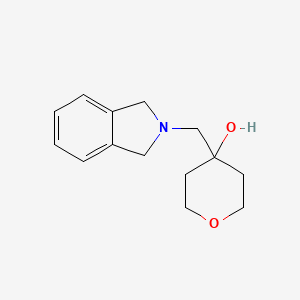
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
